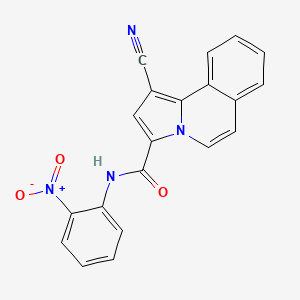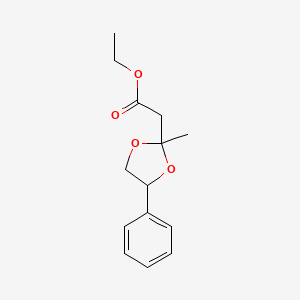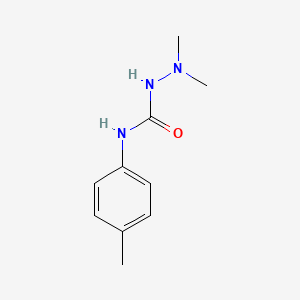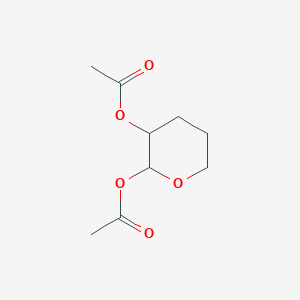
Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of pyrrolo[2,1-a]isoquinolines, including Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate, can be achieved through multicomponent 1,3-dipolar cycloaddition reactions . This method involves the reaction of isoquinoline, substituted bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent . The reaction conditions typically require moderate temperatures and can be completed within a few hours .
Chemical Reactions Analysis
Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential anticancer properties due to its ability to inhibit topoisomerase enzymes . In medicine, it is being explored for its potential use in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to interact with DNA and proteins is a key factor .
Comparison with Similar Compounds
Diisopropyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate is unique compared to other similar compounds due to its specific structural features and biological activities . Similar compounds include Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate and Diisopropyl 3-(4-methylbenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate . These compounds share the pyrrolo[2,1-a]isoquinoline core but differ in their substituents, which can significantly impact their chemical properties and biological activities .
Properties
CAS No. |
853330-60-6 |
|---|---|
Molecular Formula |
C27H24N2O7 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
dipropan-2-yl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C27H24N2O7/c1-15(2)35-26(31)21-22(27(32)36-16(3)4)24(25(30)18-9-11-19(12-10-18)29(33)34)28-14-13-17-7-5-6-8-20(17)23(21)28/h5-16H,1-4H3 |
InChI Key |
PHLINBDMWPXOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)
![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)





![Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate](/img/structure/B11945219.png)



![[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol](/img/structure/B11945239.png)


